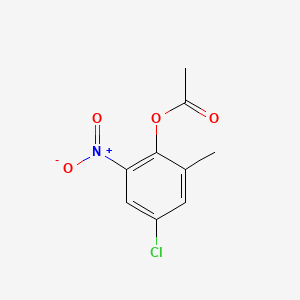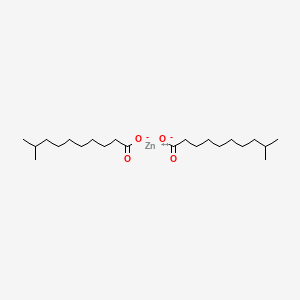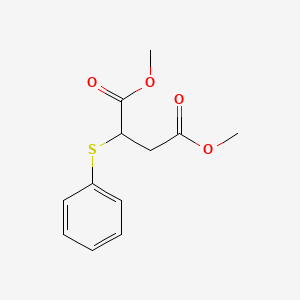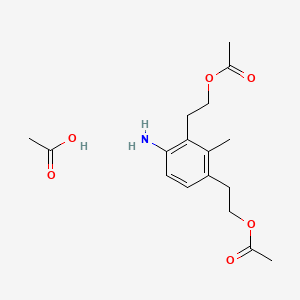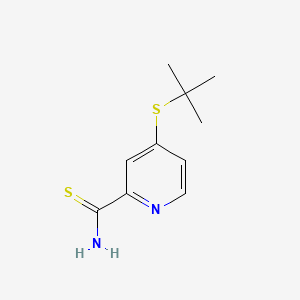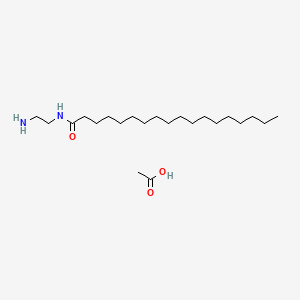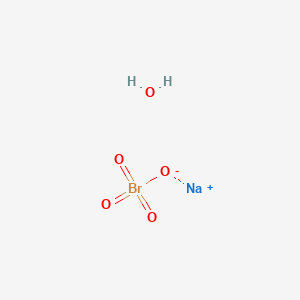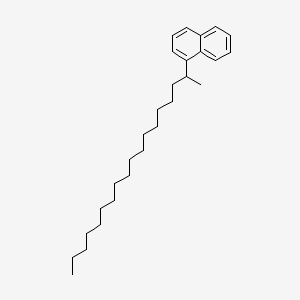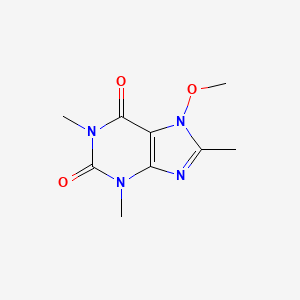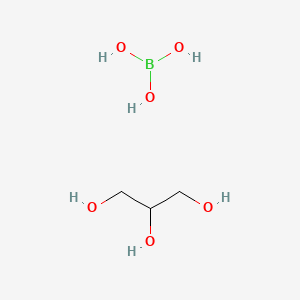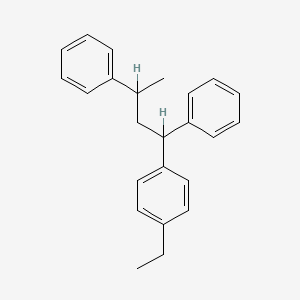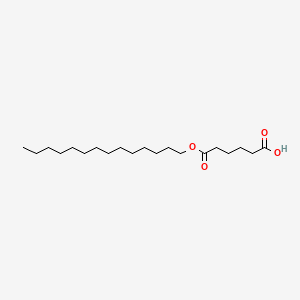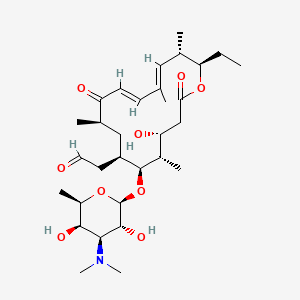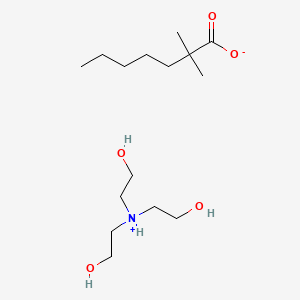
Tris(2-hydroxyethyl)ammonium dimethylheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-hydroxyethyl)ammonium dimethylheptanoate: is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in a variety of industrial and scientific applications. The compound features a combination of hydroxyl groups and a quaternary ammonium center, which contributes to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of triethanolamine with dimethylheptanoic acid in the presence of a suitable catalyst.
The reaction typically requires heating under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods:
On an industrial scale, the synthesis involves large-scale reactors where the reactants are continuously fed into the system.
The reaction mixture is maintained at a controlled temperature and pressure to optimize yield and purity.
After the reaction, the product is purified through crystallization or other separation techniques to obtain the final compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or esters .
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of amines .
Substitution: Substitution reactions at the quaternary ammonium center can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles and may be facilitated by the presence of a strong base.
Major Products Formed:
Oxidation can produce dimethylheptanoic acid or its esters.
Reduction may yield triethanolamine or other related amines.
Substitution reactions can result in a variety of quaternary ammonium derivatives.
Chemistry:
The compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
It serves as a surfactant in emulsion polymerization processes, improving the stability and properties of the resulting polymers.
Biology:
In biological research, the compound is used as a cell culture medium supplement , promoting cell growth and viability.
It is also employed in the study of membrane permeability and transport mechanisms .
Medicine:
The compound finds applications in the formulation of antiseptic solutions and disinfectants , owing to its antimicrobial properties.
It is used in the development of drug delivery systems , enhancing the solubility and bioavailability of certain pharmaceuticals.
Industry:
In the textile industry, the compound is used as a fabric softener and conditioner , improving the feel and appearance of fabrics.
It is also utilized in the production of personal care products , such as shampoos and conditioners, due to its conditioning properties.
Molecular Targets and Pathways Involved:
The compound exerts its effects primarily through its interaction with cell membranes .
It disrupts the membrane integrity of microbial cells, leading to cell lysis and death.
In drug delivery systems, it enhances the permeability of cell membranes, facilitating the uptake of therapeutic agents.
相似化合物的比较
Triethanolamine: (TEA): A related compound with similar surfactant properties but lacking the quaternary ammonium group.
Quaternary ammonium salts: such as benzalkonium chloride : These compounds share the quaternary ammonium structure but differ in their alkyl chain length and substituents.
Uniqueness:
Tris(2-hydroxyethyl)ammonium dimethylheptanoate stands out due to its combination of hydroxyl groups and quaternary ammonium center, which provides enhanced surfactant and antimicrobial properties compared to similar compounds.
属性
CAS 编号 |
97259-94-4 |
|---|---|
分子式 |
C15H33NO5 |
分子量 |
307.43 g/mol |
IUPAC 名称 |
2,2-dimethylheptanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-4-5-6-7-9(2,3)8(10)11;8-4-1-7(2-5-9)3-6-10/h4-7H2,1-3H3,(H,10,11);8-10H,1-6H2 |
InChI 键 |
YDBGWUWOAKILBV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH+](CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


